

Step-by-step guide to antibody labeling with NH2-Peg4-noda-GA.

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Compound of Interest

Compound Name: NH2-Peg4-noda-GA

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Step-by-Step Guide to Antibody Labeling with NH2-Peg4-NODA-GA

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of the bifunctional chelator **NH2-Peg4-NODA-GA** to antibodies. This process is essential for the development of antibody-based radiopharmaceuticals for applications in nuclear medicine, such as Positron Emission Tomography (PET) imaging.^{[1][2]} The protocol details the conjugation chemistry, required materials, a step-by-step procedure, and methods for the characterization and purification of the resulting antibody-chelator conjugate.

The **NH2-Peg4-NODA-GA** chelator features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which is highly effective for chelating radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).^{[1][3][4]} The addition of a polyethylene glycol (PEG4) spacer can improve the solubility and pharmacokinetics of the final conjugate. The terminal primary amine (-NH₂) allows for covalent attachment to the antibody.^{[5][6]}

Principle of Conjugation

The conjugation of **NH2-Peg4-NODA-GA** to an antibody relies on the formation of a stable covalent bond between the primary amine of the chelator and a suitable reactive group on the

antibody. A common and effective method involves the use of a bifunctional crosslinker, such as an N-hydroxysuccinimide (NHS) ester, to activate the antibody. This activated antibody can then react with the primary amine of the **NH2-Peg4-NODA-GA**. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the amino groups and increases their nucleophilicity.[\[1\]](#)

Quantitative Data Summary

The efficiency of the conjugation and subsequent radiolabeling can be influenced by several factors, including the molar ratio of chelator to antibody, reaction time, and temperature.[\[1\]](#) The following table summarizes typical quantitative data for NODA-GA conjugated antibodies.

Parameter	Typical Value	Reference
Molar Ratio (Chelator:Antibody)	5:1 to 20:1	[5] [7]
Antibody Concentration	5-10 mg/mL	[1]
Reaction pH	8.0-9.0	[1]
Reaction Time	1-2 hours at room temperature or overnight at 4°C	[7] [8]
Recovery after Conjugation	85-95%	[8]
Radiochemical Yield	≥ 95%	[8]
Specific Activity (GBq/μmol)	20-45	[8]
Immunoreactive Fraction	>90%	[3] [9]

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Successful conjugation requires the antibody to be in an amine-free buffer at an appropriate concentration. Buffers containing primary amines (e.g., Tris) will compete with the conjugation reaction and must be removed.[\[7\]](#)[\[10\]](#)

Materials:

- Monoclonal antibody (mAb)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)[1][10]
- Spectrophotometer

Procedure:

- If the antibody is in a buffer containing primary amines, perform a buffer exchange into PBS, pH 7.4, using an SEC column or dialysis.[10]
- Adjust the final antibody concentration to 5-10 mg/mL in PBS.[1]
- Determine the precise antibody concentration by measuring the absorbance at 280 nm.[1][7]

Protocol 2: Conjugation of NH2-Peg4-NODA-GA to Antibody

This protocol describes a general method for conjugating **NH2-Peg4-NODA-GA** to the lysine residues of a monoclonal antibody using a bifunctional crosslinker (e.g., an NHS-ester crosslinker).

Materials:

- Prepared monoclonal antibody
- **NH2-Peg4-NODA-GA**
- Bifunctional crosslinker (e.g., DSS, BS3)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Borate buffer, pH 8.5-9.0[5][11]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

- Antibody Activation:
 - Add the bifunctional crosslinker to the antibody solution at a 5- to 20-fold molar excess.[\[5\]](#)
 - Incubate for 30-60 minutes at room temperature with gentle mixing to activate the antibody.
- Chelator Preparation:
 - Immediately before use, dissolve the **NH2-Peg4-NODA-GA** in anhydrous DMSO to a concentration of 10 mg/mL.[\[1\]](#)
- Conjugation Reaction:
 - Add the dissolved **NH2-Peg4-NODA-GA** to the activated antibody solution. A molar ratio of 5-20 fold excess of the chelator to the antibody is a common starting point.[\[5\]](#)[\[7\]](#)
 - Adjust the pH of the reaction mixture to 8.5-9.0 using the Reaction Buffer.[\[5\]](#)
 - Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[\[7\]](#)[\[8\]](#)
- Quenching (Optional):
 - The reaction can be quenched by adding the Quenching Buffer to a final concentration of 50 mM to react with any remaining active crosslinker.[\[5\]](#)
 - Incubate for an additional 15-30 minutes at room temperature.[\[5\]](#)

Protocol 3: Purification of the Antibody-Chelator Conjugate

Purification is necessary to remove unreacted chelator and byproducts.[\[7\]](#)

Materials:

- Conjugation reaction mixture
- Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)[1][10]
- Purification Buffer: PBS, pH 7.4

Procedure:

- Equilibrate the SEC column with Purification Buffer.[1][10]
- Apply the reaction mixture to the column.[1][8]
- Elute the antibody-chelator conjugate with the Purification Buffer.[10]
- Collect the fractions containing the purified conjugate. The antibody conjugate will typically elute in the void volume.[1][10]

Protocol 4: Characterization of the Conjugate

Materials:

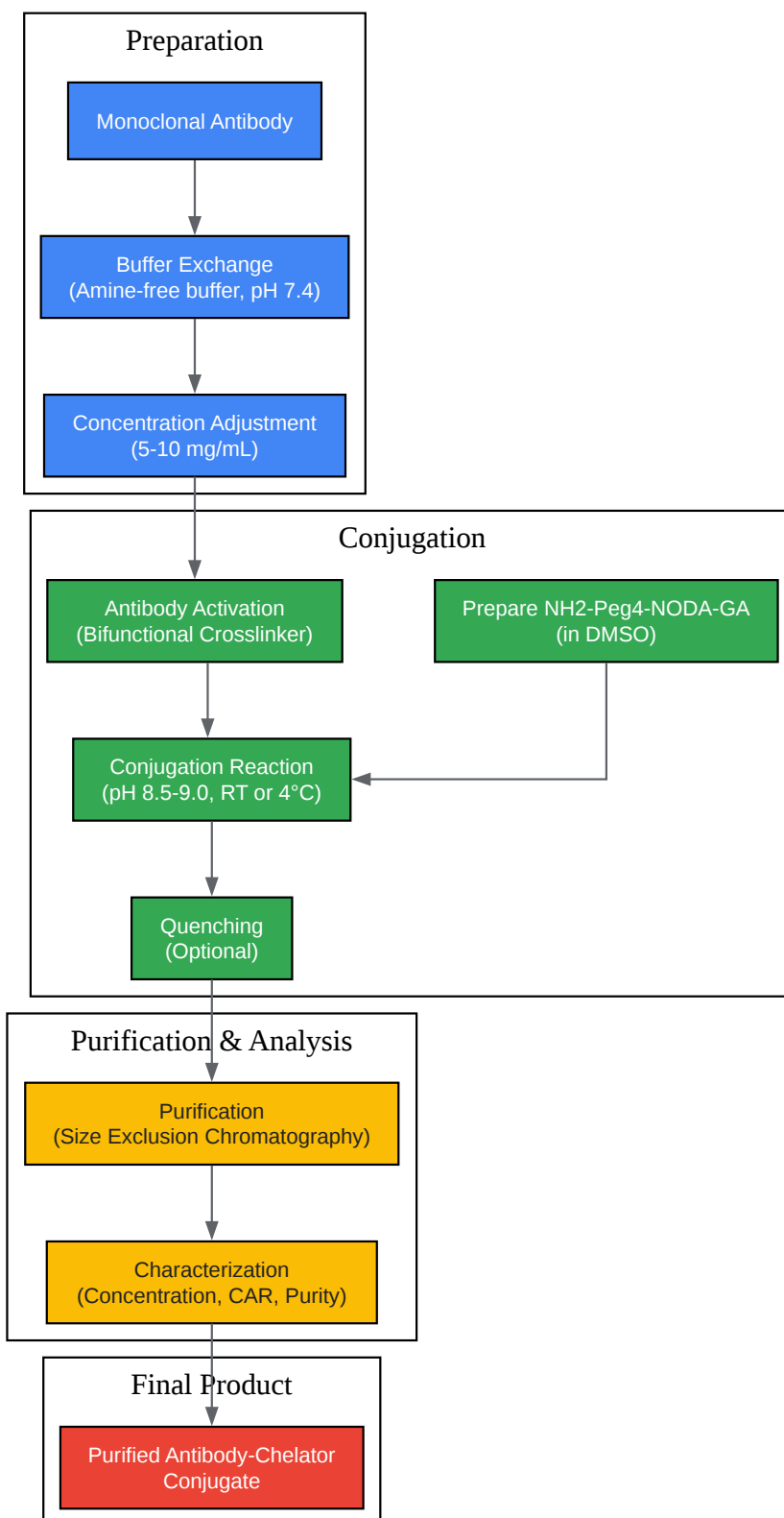
- Purified antibody-chelator conjugate
- Spectrophotometer
- MALDI-TOF mass spectrometer (optional)
- Size-exclusion HPLC (SE-HPLC) system

Procedure:

- Concentration Measurement: Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.[1][7]
- Chelator-to-Antibody Ratio (CAR): The average number of NODA-GA molecules per antibody can be determined by MALDI-TOF mass spectrometry. The mass shift between the unconjugated and conjugated antibody corresponds to the number of attached chelators.[1]

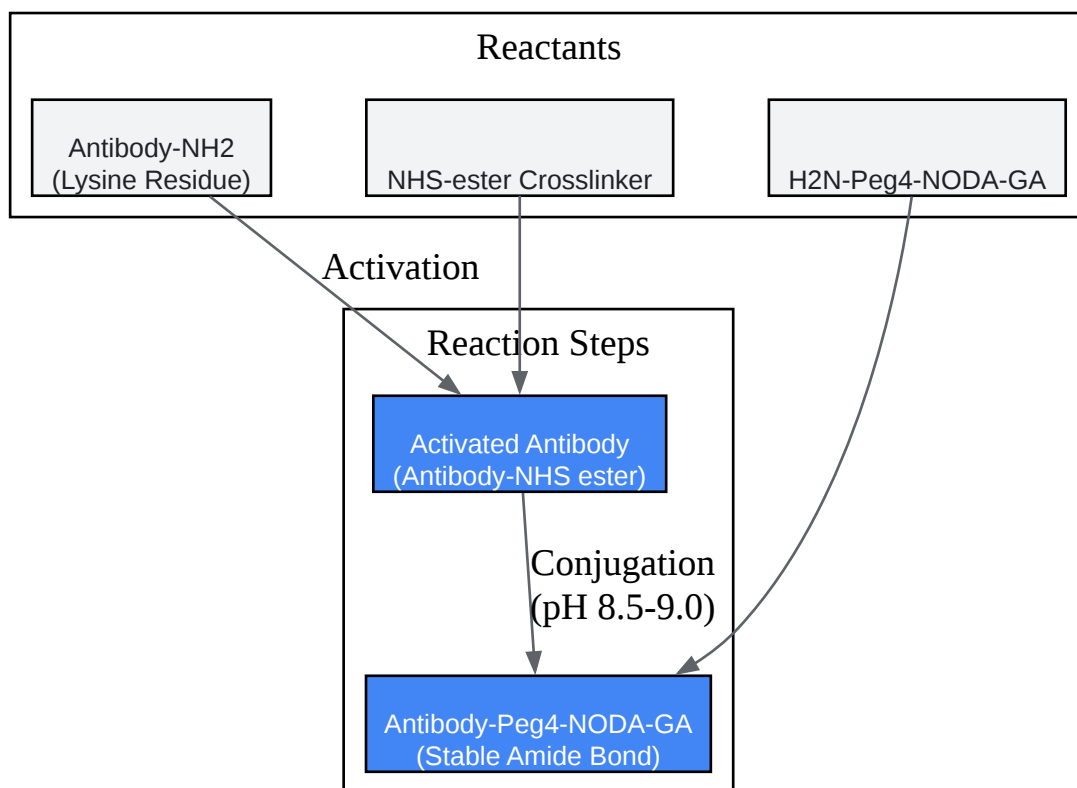
- Purity Analysis: Assess the purity and aggregation state of the conjugate using SE-HPLC. The chromatogram should show a main peak corresponding to the monomeric antibody conjugate with minimal aggregation.[\[1\]](#)[\[5\]](#)

Visualizations



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Caption: Workflow for **NH2-Peg4-NODA-GA** Antibody Conjugation.



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Caption: Chemical principle of antibody conjugation.

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